molecular formula C16H11ClN2OS B2421692 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 303997-95-7

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2421692
CAS No.: 303997-95-7
M. Wt: 314.79
InChI Key: ZMKNXAYAJQWRIT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chloroaniline with thiourea and a suitable carboxylic acid derivative. One common method involves the cyclization of 4-chloroaniline with thiourea in the presence of a base such as sodium hydroxide, followed by the reaction with a carboxylic acid derivative to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-(4-methylphenyl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-(4-fluorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)16-19-14(10-21-16)15(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKNXAYAJQWRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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